REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][N:3]=1.[CH2:8]=[O:9]>>[CH3:7][N:6]1[C:2]([CH3:1])=[N:3][N:4]=[C:5]1[CH2:8][OH:9]
|
Name
|
|
Quantity
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2.3 g
|
Type
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reactant
|
Smiles
|
CC1=NN=CN1C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
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90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
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Type
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CUSTOM
|
Details
|
to give crude product
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Type
|
CUSTOM
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Details
|
The crude product was purified by silica gel chromatography (dichloromethane/methanol=200:1 to 15:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NN=C1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |